molecular formula C15H30 B094522 7-Pentadecene CAS No. 15430-98-5

7-Pentadecene

Cat. No.: B094522
CAS No.: 15430-98-5
M. Wt: 210.4 g/mol
InChI Key: ZXFYKYSBFXNVIG-FYWRMAATSA-N
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Description

7-Pentadecene is an organic compound with the molecular formula C15H30. It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond between the seventh and eighth carbon atoms in its fifteen-carbon chain. This compound is a colorless liquid at room temperature and is known for its relatively low boiling point and flash point .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Pentadecene can be synthesized through various methods, including:

Industrial Production Methods

In industrial settings, this compound is typically produced through the fractionation and cracking of petroleum. This process involves separating hydrocarbons with the desired carbon chain length and then subjecting them to thermal cracking to form the desired olefin .

Chemical Reactions Analysis

Types of Reactions

7-Pentadecene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, converting the double bond into a single bond and forming alkanes.

    Substitution: In substitution reactions, one atom or group of atoms in the compound is replaced by another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium (Pd) or platinum (Pt) is commonly used.

    Substitution: Halogens (e.g., chlorine, bromine) and halogenating agents are often used in substitution reactions.

Major Products

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated alkenes.

Scientific Research Applications

7-Pentadecene has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-pentadecene involves its interaction with various molecular targets and pathways. As an alkene, it can undergo addition reactions where the double bond reacts with other molecules, leading to the formation of new compounds. The double bond in this compound makes it reactive towards electrophiles, which can add to the carbon atoms involved in the double bond, resulting in various addition products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific position of the double bond, which imparts distinct chemical properties and reactivity compared to other alkenes with different chain lengths or double bond positions. This specific structure makes it valuable in certain synthetic applications and industrial processes .

Properties

IUPAC Name

(E)-pentadec-7-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h13,15H,3-12,14H2,1-2H3/b15-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFYKYSBFXNVIG-FYWRMAATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316014
Record name (7E)-7-Pentadecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16416-37-8
Record name (7E)-7-Pentadecene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16416-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Pentadecene, (7E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016416378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7E)-7-Pentadecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-PENTADECENE, (7E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DOI0UY71J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (E)-7-Pentadecene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031083
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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